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Compound of Interest

4-methoxy-N,N-
Compound Name:

dimethylcyclohexan-1-amine
CAS No.: 172216-54-5

Cat. No.: B14274081

Get Quote

Executive Summary

4-Methoxy-N,N-dimethylcyclohexan-1-amine (Molecular Formula: C

H

NO) is a disubstituted cyclohexane derivative characterized by a tertiary dimethylamine moiety
and a distal methoxy ether group. This structural motif serves as a critical pharmacophore in
the development of central nervous system (CNS) agents, particularly in the design of
analgesics and sigma receptor ligands. Its amphiphilic nature—combining a basic amine center
with a lipophilic ether-substituted ring—mimics the structural features of several psychoactive
alkaloids and pharmaceutical intermediates, such as those found in the synthesis of Tramadol
and related opioids.

Chemical Identity & Physicochemical Properties

This compound exists as two geometric isomers—cis and trans—defined by the relative
orientation of the dimethylamino and methoxy groups across the cyclohexane ring.
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Table 1: Chemical Identification & Predicted Properties

Parameter Data | Description

Systematic Name 4-methoxy-N,N-dimethylcyclohexan-1-amine
1-(Dimethylamino)-4-methoxycyclohexane; N,N-

Synonyms

dimethyl-4-methoxycyclohexylamine

C
Molecular Formula H
NO
Molecular Weight 157.25 g/mol
SMILES COC1CCC(CC1L)N(C)C
InChi Key Anz?llogous toZBUSNXOOCDOHST (N-methyl
variant)
Physical State Colorless to pale yellow oil (at RT)
Boiling Point (Pred.) 185-195 °C (at 760 mmHg)
pKa (Pred.) ~9.5 (Tertiary aliphatic amine)
LogP (Pred.) 1.3-16

Note on CAS Registry: While the aromatic analog (4-methoxy-N,N-dimethylaniline, CAS 701-
56-4) is widely commercially available, the cyclohexane derivative is often synthesized in situ or
custom-ordered. Researchers must distinguish between the aromatic and aliphatic forms to

avoid critical synthesis errors.

Synthetic Methodologies
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The synthesis of 4-methoxy-N,N-dimethylcyclohexan-1-amine is most efficiently achieved
through Reductive Amination, a self-validating protocol that allows for the control of
diastereoselectivity (cis/trans ratio).

Protocol A: Reductive Amination (Preferred Route)

This method utilizes 4-methoxycyclohexanone as the starting material.[1] The reaction
proceeds via the formation of an iminium intermediate, followed by hydride reduction.

Reagents:

Substrate: 4-Methoxycyclohexanone (1.0 equiv)
o Amine Source: Dimethylamine (2.0 equiv, typically as HCI salt or THF solution)

e Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or Sodium Cyanoborohydride
(NaBH

CN).
e Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
o Catalyst: Acetic Acid (AcOH) (1.0 equiv) to catalyze iminium formation.
Step-by-Step Workflow:

e Iminium Formation: Dissolve 4-methoxycyclohexanone in DCE. Add Dimethylamine and
Acetic Acid.[2] Stir at Room Temperature (RT) for 30—60 minutes to establish the ketone-
amine-iminium equilibrium.

¢ Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. The mild nature
of STAB minimizes the reduction of the ketone to the alcohol (a common side reaction).

e Quenching: After 12 hours, quench with saturated aqueous NaHCO

o Extraction: Extract the free base into Dichloromethane (DCM).
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 Purification: The product is an amine; purification via acid-base extraction is highly effective.
Acidify organic layer (1M HCI), wash organics (removes non-basic impurities), basify
agueous layer (pH > 12, NaOH), and re-extract into DCM.

Protocol B: Methylation of 4-(Dimethylamino)cyclohexanol

Alternatively, the ether linkage can be formed last. This route is useful if the alcohol precursor is
available but requires strict anhydrous conditions to prevent elimination.

o Deprotonation: Treat 4-(dimethylamino)cyclohexanol with Sodium Hydride (NaH) in dry DMF
at 0°C.

» Alkylation: Add Methyl lodide (Mel) dropwise. Critical Control: Over-alkylation can quaternize
the amine. Control stoichiometry (0.95 equiv Mel) or protect the amine as a borane complex
prior to methylation.

Mechanistic Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical
intermediate and the divergence of stereocisomers.

4-Methoxycyclohexanone
Dehydration (-H20)

T

iniul on Intermeaiate
/// Sago ce eduction
S Dimethylamine + AcOH )
. e - ~<
S - - s N\ 4-Methoxy-N,N-dimethyl- Stereocl hemist Cis/Trans Isomers
___________ /
I, NaBH(OAc)3 \; . BN cyclohexan-1-amine (Separable by Chromatography)
N (Hydride Donor) i
AN //

Click to download full resolution via product page

Figure 1: Reaction pathway for the reductive amination synthesis of the target amine.

Applications in Drug Development
Pharmacophore Utility
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The 4-methoxy-N,N-dimethylcyclohexyl motif acts as a bioisostere for various lipophilic amine
fragments in medicinal chemistry.

» Opioid Receptor Modulators: The structure shares homology with the "C-ring" fragment of
Tramadol. Modifications at the 4-position (methoxy) allow researchers to probe the Structure-
Activity Relationship (SAR) of the ether binding pocket in Mu-opioid receptors.

e Sigma-1 Receptor Ligands: Tertiary cyclohexylamines are privileged structures for Sigma-1
affinity, often investigated for neuroprotective and antidepressant properties.

e Lysosomotropic Agents: Due to the pKa (~9.5) and lipophilicity, this compound can
accumulate in acidic organelles (lysosomes), a property utilized in designing intracellular
drug delivery vectors.

Self-Validating Quality Control

To ensure the integrity of this reagent in assays:
» NMR Validation: The methoxy singlet (

~3.3 ppm) and dimethylamine singlet (
~2.2 ppm) must integrate to a 3:6 ratio.

¢ Isomer Ratio: Use GC-MS to determine the cis/trans ratio. The cis isomer (axial/equatorial)
typically elutes differently than the trans (equatorial/equatorial) on non-polar columns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
e 2.lib3.dss.go.th [lib3.dss.go.th]

e To cite this document: BenchChem. [4-Methoxy-N,N-dimethylcyclohexan-1-amine: Technical
Profile & Synthetic Pathways]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14274081/docs#4-methoxy-n-n-dimethylcyclohexan-
1-amine-technical-profile-synthetic-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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